4-CHLORO-3,5-DIHYDROXYBENZOIC ACID METHYL ESTER
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Overview
Description
4-Chloro-3,5-dihydroxybenzoic acid methyl ester is an organic compound with the molecular formula C8H7ClO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by hydroxyl groups, and the hydrogen atom at position 4 is replaced by a chlorine atom. The carboxyl group is esterified with methanol, forming the methyl ester.
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, it has been suggested that it promotes the nuclear localization of daf-16/FoxO
, thereby modulating the expression of daf-2/daf-16
target genes that are positively associated with stress tolerance and lifespan regulation .
Pharmacokinetics
The pharmacokinetic characteristics of similar compounds, such as Methyl 3,4-Dihydroxybenzoate (MDHB), include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB is known to permeate the blood-brain barrier (BBB) and is rapidly distributed to all organs . .
Result of Action
Similar compounds have been shown to have neuroprotective effects, mitigating oxidative stress and inhibiting apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of methyl 4-chloro-3,5-dihydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
For instance, esterases, a type of enzyme, have been shown to hydrolyze similar ester compounds .
Cellular Effects
The cellular effects of Methyl 4-chloro-3,5-dihydroxybenzoate are currently under investigation. Related compounds have been shown to influence cell function. For example, Methyl 3,4-Dihydroxybenzoate (MDHB) has been shown to permeate the blood-brain barrier and rapidly distribute to all organs .
Molecular Mechanism
It’s plausible that it could interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Related compounds like MDHB have been shown to permeate the blood-brain barrier and rapidly distribute to all organs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dihydroxybenzoic acid methyl ester typically involves the esterification of 4-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dihydroxybenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid esters.
Scientific Research Applications
4-Chloro-3,5-dihydroxybenzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxybenzoic acid methyl ester
- 3,5-Dichloro-4-hydroxybenzoic acid
- 4-Hydroxybenzoic acid methyl ester
Uniqueness
4-Chloro-3,5-dihydroxybenzoic acid methyl ester is unique due to the presence of both hydroxyl and chlorine substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 4-chloro-3,5-dihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLHTSDISVJYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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